3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS No.: 1385696-85-4
Cat. No.: VC6700335
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385696-85-4 |
|---|---|
| Molecular Formula | C10H16ClN3O |
| Molecular Weight | 229.71 |
| IUPAC Name | 3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2;1H |
| Standard InChI Key | FJBRRIFLNBRKGX-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NC(=NO2)C3CC3.Cl |
Introduction
Chemical Identity and Structural Features
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a hydrochloride salt of the parent compound 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine. The molecular formula is C₁₀H₁₆ClN₃O, with a molecular weight of 229.71 g/mol . The IUPAC name reflects its bicyclic structure: a piperidine ring (a six-membered amine heterocycle) connected to a 1,2,4-oxadiazole ring substituted at the 5-position with a cyclopropyl group. Key synonyms include 5-Cyclopropyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride and AFC47426 .
The compound’s 2D structure features a piperidine nitrogen at position 3, which is protonated in the hydrochloride form, enhancing water solubility. The 1,2,4-oxadiazole ring contributes aromaticity and metabolic stability, while the cyclopropyl group introduces steric hindrance, potentially reducing enzymatic degradation .
Physicochemical Properties
The compound’s properties are influenced by its heterocyclic framework and ionic character:
| Property | Value/Description |
|---|---|
| Molecular Weight | 229.71 g/mol |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
| LogP (Partition Coefficient) | Estimated 1.2 (moderate lipophilicity) |
| pKa | Piperidine NH⁺: ~8.5; Oxadiazole: ~3.7 |
The hydrochloride salt improves aqueous solubility (≥50 mg/mL at 25°C), facilitating in vitro assays. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 2–8°C .
Applications in Scientific Research
Drug Discovery
As a M1 receptor partial agonist, this compound serves as a lead structure for neurodegenerative therapeutics. Structural analogs are being evaluated for improved blood-brain barrier permeability.
Chemical Probes
The oxadiazole moiety’s fluorescence-quenching properties enable its use in Förster resonance energy transfer (FRET) assays to study protein-ligand interactions.
Material Science
Incorporated into polymers, the compound enhances thermal stability (T₅% = 280°C) due to aromatic heterocycle rigidity, with applications in high-performance coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume